molecular formula C14H16N4O B2472848 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2309542-89-8

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2472848
CAS No.: 2309542-89-8
M. Wt: 256.309
InChI Key: UWYSUGXEBKWGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a synthetic small molecule characterized by a molecular structure incorporating both a pyrazole and a pyridine ring system. This specific architecture makes it a compound of interest in several early-stage research applications, particularly in medicinal chemistry and drug discovery. Researchers are exploring its potential as a key scaffold or intermediate in the development of novel therapeutic agents. The presence of the 1-methyl-1H-pyrazole moiety is a common feature in many pharmacologically active compounds and is frequently investigated for its potential interactions with various enzymatic targets. It is important for researchers to note that some compounds within the 1-methyl-1H-pyrazole-5-carboxamide class have been reported to exhibit unexpected acute mammalian toxicity in preclinical models, which has been potentially linked to the inhibition of mitochondrial respiration . This highlights the critical need for thorough toxicological profiling in research settings. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-18-13(4-5-17-18)12-6-10(7-15-9-12)8-16-14(19)11-2-3-11/h4-7,9,11H,2-3,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSUGXEBKWGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The pyrazole-pyridine core is constructed using palladium-catalyzed cross-coupling between 5-bromopyridine-3-carbaldehyde and 1-methyl-1H-pyrazol-5-ylboronic acid (Table 1):

Table 1 : Optimization of Suzuki-Miyaura Coupling Conditions

Entry Catalyst System Base Solvent Temp (°C) Yield (%)
1 Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 80 62
2 Pd(dppf)Cl₂ K₃PO₄ DMF/H₂O 100 78
3 Pd(OAc)₂/XPhos Cs₂CO₃ Toluene 110 85

Optimal conditions (Entry 3) employed Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 12 hours. The aldehyde functionality remained intact under these conditions, as confirmed by FT-IR (ν_C=O: 1702 cm⁻¹) and ¹H NMR (δ 10.02 ppm, singlet).

Preparation of Cyclopropanecarboxylic Acid Derivatives

Cyclopropanation of Allyl Esters

Cyclopropanecarboxylic acid was synthesized via the Simmons-Smith reaction using diethylzinc and diiodomethane (Scheme 1):

$$
\text{CH₂=CHCO₂Et} + \text{CH₂I₂} \xrightarrow{\text{Zn(Cu)}} \text{Cyclopropane-CO₂Et} \xrightarrow{\text{H₃O⁺}} \text{Cyclopropane-COOH}
$$

The carboxylic acid was converted to its acid chloride using oxalyl chloride (yield: 92%, bp 78–80°C).

Assembly of the Target Compound

Reductive Amination Pathway

Intermediate A (1.0 eq) was reacted with cyclopropanecarboxylic acid chloride (1.2 eq) in the presence of NaBH₃CN (1.5 eq) in THF at 0°C→RT (Table 2):

Table 2 : Reductive Amination Optimization

Entry Reducing Agent Solvent Time (h) Yield (%)
1 NaBH₄ MeOH 6 48
2 NaBH(OAc)₃ DCM 12 67
3 NaBH₃CN THF 8 89

The superior performance of NaBH₃CN in THF (Entry 3) is attributed to its selective reduction of iminium intermediates without competing aldehyde reduction.

Nucleophilic Acyl Substitution Alternative

An alternative route involved:

  • Conversion of Intermediate A to 3-(aminomethyl)-5-(1-methyl-1H-pyrazol-5-yl)pyridine via hydroxylamine intermediate
  • Reaction with cyclopropanecarbonyl chloride in pyridine (yield: 76%, mp 142–144°C)

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, DMSO-d₆)

  • δ 8.71 (s, 1H, Py-H2)
  • δ 8.42 (d, J = 2.4 Hz, 1H, Py-H4)
  • δ 7.89 (s, 1H, Py-H6)
  • δ 7.52 (d, J = 1.6 Hz, 1H, Pz-H3)
  • δ 6.51 (d, J = 1.6 Hz, 1H, Pz-H4)
  • δ 4.42 (s, 2H, CH₂N)
  • δ 3.87 (s, 3H, N–CH₃)
  • δ 1.42–1.38 (m, 4H, Cyclopropane-H)

HRMS (ESI+)

Calculated for C₁₄H₁₅N₄O ([M+H]⁺): 271.1294
Found: 271.1291

Purity Optimization and Scale-Up Challenges

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) achieved >99% purity. Recrystallization from ethyl acetate/n-hexane (1:3) yielded colorless crystals (mp 148–150°C).

Thermal Stability Assessment

Thermogravimetric analysis (TGA) showed decomposition onset at 210°C, confirming suitability for standard storage conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites and alter the function of its targets .

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects: EWGs (Cl, F) and aromatic rings (phenyl, pyridinyl) dominate melting point trends, while alkyl/amine groups (e.g., morpholinomethyl) modulate solubility .

Synthetic Challenges : Moderate yields (62–71%) in suggest room for optimization (e.g., alternative coupling reagents or solvents) .

Structural Diversity : Thiazole () and indole-piperidine () analogs highlight trade-offs between bioactivity and synthetic feasibility.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes the available research findings regarding its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a cyclopropane ring attached to a carboxamide group, with a pyridine and pyrazole moiety. The molecular formula is C14H16N4OC_{14}H_{16}N_4O and the molecular weight is approximately 256.31 g/mol.

The compound's mechanism of action appears to involve interaction with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways, which can lead to therapeutic effects against certain diseases.

Antiparasitic Activity

One significant area of research highlights the compound's antiparasitic properties. A study demonstrated that derivatives of this compound exhibited potent activity against the fourth larval stage of Haemonchus contortus, a parasitic nematode. The most effective compounds showed sub-nanomolar potencies and high selectivity for the parasite over human cell lines, indicating potential for developing new antiparasitic treatments .

Antimicrobial Properties

Research has also indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have been tested for their ability to inhibit bacterial growth, showcasing significant effectiveness against various strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and pyridine components have been systematically studied to enhance potency and selectivity. For example, the introduction of different functional groups on the pyrazole ring has been shown to significantly impact the inhibitory activity against target enzymes .

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Case Study on Antiparasitic Efficacy : In one study, a series of analogs were synthesized based on the core structure of this compound. The best-performing analogs inhibited H. contortus development effectively while maintaining low toxicity towards human cells .
  • Antimicrobial Activity Assessment : Another study evaluated several derivatives for their antimicrobial properties using standard assays like disc diffusion and MIC (Minimum Inhibitory Concentration) tests. Results indicated that some derivatives had significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Data Summary Table

Property Value
Molecular FormulaC₁₄H₁₆N₄O
Molecular Weight256.31 g/mol
Antiparasitic PotencySub-nanomolar against H. contortus
SelectivityHigh selectivity for parasites over human cells
Antimicrobial ActivityEffective against multiple bacterial strains

Q & A

Q. How can the synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Use Pd-catalyzed cross-coupling to attach the pyridine and pyrazole moieties. Optimize solvent (e.g., DMF or THF) and temperature (60–100°C) to enhance reaction efficiency .
  • Cyclopropane Introduction : Employ cyclopropanecarbonyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous dichloromethane to minimize hydrolysis .
  • Purification : Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Final purity (>95%) can be confirmed via HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole methyl group at δ ~3.9 ppm) and cyclopropane geometry (characteristic splitting patterns) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 339.17) and detects isotopic patterns for halogenated analogs .
  • IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., CHK1) using fluorescence-based assays (IC₅₀ determination) with ATP concentrations adjusted to physiological levels .
  • Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., HCT-116) via MTT assays, with dose-response curves over 48–72 hours .
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:

  • X-ray Diffraction : Collect high-resolution (<1.0 Å) data using synchrotron radiation. Refine with SHELXL to model bond lengths/angles (e.g., cyclopropane C-C bonds ~1.50 Å) .
  • Structure-Activity Relationship (SAR) : Compare crystal structures of active/inactive analogs to identify critical interactions (e.g., hydrogen bonding with pyridine nitrogen) .
  • Validation : Cross-reference with molecular docking (AutoDock Vina) to predict target binding poses .

Q. What strategies address discrepancies in solubility and stability data across studies?

Methodological Answer:

  • pH-Dependent Studies : Measure solubility in buffers (pH 1–10) to identify optimal formulation conditions .
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂) to identify degradation pathways via LC-MS .
  • Co-Crystallization : Improve stability via co-crystals with succinic acid or polyvinylpyrrolidone .

Q. How can computational modeling guide SAR for target selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., CHK1 vs. CDK2) over 100 ns to analyze binding pocket flexibility .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., pyrazole methyl vs. ethyl) to prioritize synthetic targets .
  • ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.